Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
CAS No.: 1800231-80-4
Cat. No.: VC6752027
Molecular Formula: C10H11FN2O2
Molecular Weight: 210.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1800231-80-4 |
|---|---|
| Molecular Formula | C10H11FN2O2 |
| Molecular Weight | 210.208 |
| IUPAC Name | ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 |
| Standard InChI Key | NISZYSHGTWPWRQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN=C(C(=C1)F)C2CC2 |
Introduction
Synthesis
The synthesis of Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate involves three main steps:
Synthetic Pathway
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Cyclopropylation: Introduction of the cyclopropyl group to the pyridazine ring using cyclopropyl bromide and a base.
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Fluorination: Incorporation of fluorine at the 5-position using reagents like N-fluorobenzenesulfonimide (NFSI).
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Esterification: Formation of the ester group at the 3-position using ethyl chloroformate or similar reagents.
Reaction Conditions
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Reactions are typically conducted under controlled temperatures to avoid side reactions.
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Catalysts such as palladium or copper complexes may be used to enhance reaction efficiency.
Industrial Considerations
For large-scale production, continuous flow reactors are employed to optimize yield and purity through precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate can undergo various transformations:
Oxidation
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Converts the ester group into carboxylic acids.
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Common reagents: Potassium permanganate (), Chromium trioxide ().
Reduction
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Reduces the ester group to alcohols.
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Common reagents: Lithium aluminum hydride (), Sodium borohydride ().
Substitution
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The fluorine atom can be replaced by other functional groups through nucleophilic or electrophilic substitution.
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Typical reagents include sodium hydride () or organolithium compounds.
Applications in Research
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a versatile compound with applications across several domains:
Chemistry
Used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology
Explored for potential antimicrobial and anticancer activities. Its fluorinated structure enhances binding affinity to biological targets.
Medicine
Investigated as a drug candidate due to its unique structural features that allow interaction with key enzymes or receptors.
Biological Activity
Preliminary studies suggest that this compound exhibits:
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Antimicrobial Properties: Effective against bacterial strains by potentially disrupting cell wall synthesis or inhibiting metabolic pathways.
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Anticancer Potential: May induce apoptosis or cell cycle arrest in cancer cells by targeting specific pathways involved in tumor growth and metastasis.
Comparative Analysis with Analogous Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 6-cyclopropyl-5-chloropyridazine-3-carboxylate | Chlorine instead of fluorine | Reduced potency |
| Ethyl 6-cyclopropyl-5-bromopyridazine-3-carboxylate | Bromine instead of fluorine | Moderate activity |
| Ethyl 6-cyclopropyl-5-iodopyridazine-3-carboxylate | Iodine instead of fluorine | Lower efficacy |
The fluorinated derivative demonstrates superior biological activity due to enhanced electronic properties and reduced steric hindrance compared to its halogenated counterparts.
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